molecular formula C11H14O3 B1616778 Propyl p-methoxybenzoate CAS No. 6938-39-2

Propyl p-methoxybenzoate

Cat. No.: B1616778
CAS No.: 6938-39-2
M. Wt: 194.23 g/mol
InChI Key: WEHMFTWWOGBHCR-UHFFFAOYSA-N
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Description

Propyl p-methoxybenzoate, also known as propyl 4-methoxybenzoate and propyl anisate, is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Its CAS Registry Number is 6938-39-2 . This compound is characterized by a density of approximately 1.15 g/cm³ and a high boiling point of around 521.1°C at 760 mmHg . Available information indicates its primary use is in research and development contexts. As a specialty chemical, it serves as a building block or intermediate for further chemical synthesis and exploration in various laboratory settings. This product is designated For Research Use Only and is not intended for direct use in human or veterinary diagnostics, therapeutics, or any consumer applications. Researchers should consult the safety data sheet (MSDS) for proper handling and storage guidelines.

Properties

CAS No.

6938-39-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propyl 4-methoxybenzoate

InChI

InChI=1S/C11H14O3/c1-3-8-14-11(12)9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

WEHMFTWWOGBHCR-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC

Other CAS No.

6938-39-2

Origin of Product

United States

Reaction Mechanism Studies Involving Propyl P Methoxybenzoate

Hydrolysis Mechanisms of Carboxylic Acid Ester Bonds

The hydrolysis of carboxylic acid esters like propyl p-methoxybenzoate can proceed through several mechanistic pathways, primarily categorized by the type of catalysis employed: base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov These reactions involve the cleavage of the acyl-oxygen bond, leading to the formation of a carboxylic acid and an alcohol.

Base-Catalyzed Hydrolysis (B-AC2 Mechanism)

The base-catalyzed hydrolysis of esters, often termed saponification, typically follows a bimolecular acyl-oxygen cleavage (B-AC2) mechanism. epa.govucoz.com This is the most prevalent pathway for the alkaline hydrolysis of the majority of esters. epa.govucoz.com

Kinetics studies on the base-catalyzed hydrolysis of various phenyl esters of para-substituted benzoic acids have been conducted to understand the influence of substituents on the reaction rate. researchgate.net For instance, the hydrolysis of methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate in the presence of hydroxide (B78521) ions shows a rate dependence consistent with the formation of tetrahedral intermediates. researchgate.net

Table 1: General Steps of the B-AC2 Hydrolysis Mechanism

StepDescription
1. Nucleophilic AttackThe hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.
2. Intermediate FormationA tetrahedral intermediate is formed.
3. Leaving Group DepartureThe alkoxide group (OR⁻) is eliminated.
4. Proton TransferThe carboxylic acid formed is deprotonated by the base.

This table provides a generalized overview of the B-AC2 mechanism.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, the hydrolysis of esters like this compound proceeds via a different, reversible mechanism. chemguide.co.uklibretexts.org This process typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Following protonation, a water molecule acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the elimination of the alcohol (propanol) and the regeneration of the acid catalyst, along with the formation of the carboxylic acid (p-methoxybenzoic acid). libretexts.org Because all steps in this mechanism are reversible, the reaction reaches an equilibrium that includes the ester, water, carboxylic acid, and alcohol. chemguide.co.uklibretexts.org To favor hydrolysis, a large excess of water is typically used. libretexts.org

For certain esters, particularly those with tertiary alkyl groups, an alternative unimolecular acyl-oxygen cleavage (A-AL1) mechanism can occur, which proceeds through a stable carbocation intermediate. ucoz.comchemistrysteps.com However, for a primary ester like this compound, the bimolecular (A-AC2) mechanism is the expected pathway. ucoz.com

Neutral Hydrolysis

Neutral hydrolysis, or reaction with water alone, is generally a very slow process for most esters at room temperature. chemguide.co.uk The mechanism is similar to acid-catalyzed hydrolysis but without the initial protonation step, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water. epa.gov The presence of an intramolecular general-base, as seen in the case of methyl salicylate, can significantly enhance the rate of neutral hydrolysis compared to simple esters like methyl benzoate (B1203000). researchgate.net

Mechanistic Investigations of Related Benzoate Ester Transformations

The study of related benzoate esters provides a broader context for understanding the reactivity of this compound. Mechanistic studies on various transformations, such as transesterification and C-H bond functionalization, offer insights into the factors governing these reactions.

Transesterification, the exchange of the alcohol portion of an ester, can be catalyzed by both acids and bases. rsc.org Research into acid/halide co-mediated transesterification has shown that aliphatic alcohols can react efficiently with methyl esters. rsc.org Competition experiments between p-methoxy benzoate and benzoate reacting with phenol (B47542) indicated a higher yield for the p-methoxy benzoate product, suggesting an electronic influence on the reaction rate. rsc.org

In the realm of C-H functionalization, mechanistic studies on the cobalt-catalyzed borylation of benzoate esters have revealed that regioselectivity is controlled by the subtle interplay of thermodynamic and kinetic factors. nih.gov These studies support distinct pathways leading to para-to-ester regioselectivity. nih.gov Similarly, investigations into ruthenium-catalyzed dehydrogenative thioester synthesis have explored competing ester formation mechanisms, noting that while thermodynamically favorable, ester formation is kinetically inhibited compared to thioester formation. nih.gov

Stereochemical Aspects and Selectivity in Ester Formation and Transformations

The stereochemistry of reactions involving esters is a critical aspect of synthetic chemistry. While this compound itself is not chiral, related chiral esters are important intermediates in pharmaceutical synthesis. vulcanchem.com For example, the synthesis of (R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate (B1229959) highlights the importance of stereocontrol in creating specific enantiomers.

Selectivity in ester transformations is often influenced by both steric and electronic factors. In the hydrolysis of sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, reaction conditions can be tuned to favor hydrolysis over competing reactions like decarboxylation. psu.edu The electronic nature of substituents also plays a key role. For instance, in the transesterification of aryl benzoates, electron-withdrawing groups on the aryl portion can increase the reaction yield by making the O-aryl group a better leaving group. rsc.org

Enzymatic transformations, such as those catalyzed by lipases, often exhibit high levels of enantioselectivity in the hydrolysis of racemic esters or the acylation of racemic alcohols. harvard.edu These biocatalytic methods provide a mild and selective alternative to traditional chemical methods for the synthesis and resolution of chiral esters. harvard.edu

Catalysis in Propyl P Methoxybenzoate Chemistry

Homogeneous Catalysis

Homogeneous catalysis involves the use of catalysts that are in the same phase as the reactants. This approach often allows for milder reaction conditions and high selectivity due to the well-defined nature of the catalytic active sites.

Acid Catalysis (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Traditional acid catalysis remains a cornerstone for the synthesis of esters like propyl p-methoxybenzoate, primarily through Fischer-Speier esterification of p-anisic acid with propanol (B110389).

Sulfuric Acid (H₂SO₄) is a widely used, cost-effective, and efficient homogeneous catalyst for esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Studies on the esterification of similar carboxylic acids, such as propanoic acid with n-propanol, have shown that the reaction rate is significantly influenced by temperature, catalyst concentration, and the molar ratio of reactants. For instance, an increase in catalyst loading and temperature generally leads to higher conversion rates. jetir.org A maximum yield of 96.9% for n-propyl propanoate was achieved at a molar ratio of propanoic acid/1-propanol (B7761284)/H₂SO₄ of 1/10/0.20 at 65°C after 210 minutes. researchgate.net The activation energy for this type of reaction is typically in the range that allows for convenient industrial application. ceon.rs

p-Toluenesulfonic Acid (p-TSA) is another strong organic acid frequently employed as a catalyst in esterification. researchgate.net It offers advantages such as being a solid, which can simplify handling, and it is often considered less corrosive than sulfuric acid. scielo.org.za p-TSA has been effectively used in the synthesis of various esters, including those with more complex structures. organic-chemistry.org In the synthesis of dicoumarols, for example, p-TSA was found to be an efficient catalyst in aqueous media. scielo.org.za The catalytic activity of p-TSA in esterification is comparable to that of sulfuric acid, and its use in the formation of propyl p-toluenesulfonate from p-toluenesulfonic acid and n-propanol has been well-documented, achieving high yields. chemicalbook.com

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification
CatalystTypical ReactionKey FindingsReference
Sulfuric AcidEsterification of Propanoic Acid with n-PropanolIncreased temperature and catalyst concentration enhance conversion. A yield of 96.9% was achieved under optimized conditions. researchgate.netceon.rs
p-Toluenesulfonic AcidSynthesis of Dicoumarols and Polyol EstersEfficient catalysis in both aqueous and organic media. Offers advantages in handling and reduced corrosivity. researchgate.netscielo.org.za

Lewis Acid Catalysis (e.g., Iodine)

Lewis acids catalyze esterification and transesterification reactions by activating the carbonyl group of the carboxylic acid or ester, making it more electrophilic. Molecular iodine (I₂) has emerged as a mild, efficient, and versatile Lewis acid catalyst for such transformations.

Iodine's catalytic activity stems from its ability to coordinate with the carbonyl oxygen, thereby increasing the positive charge on the carbonyl carbon and facilitating the nucleophilic attack of the alcohol. This method has been successfully applied to the esterification of various carboxylic acids and the transesterification of esters, including sterically hindered substrates. One of the significant advantages of using iodine as a catalyst is its tolerance to water, which is often a byproduct in esterification reactions.

While direct studies on the iodine-catalyzed synthesis of this compound are not extensively documented, the established efficacy of iodine in catalyzing the esterification of aromatic acids suggests its potential applicability.

Organocatalysis (e.g., Phosphorus-Based Catalysts)

Organocatalysis, the use of small organic molecules as catalysts, has gained significant attention as a field of sustainable chemistry. Among these, phosphorus-based catalysts have shown considerable promise in a variety of organic transformations.

Phosphines and their derivatives can act as nucleophilic catalysts in esterification and transesterification reactions. The general mechanism involves the nucleophilic attack of the phosphine (B1218219) on the electrophilic carbonyl carbon of the carboxylic acid or ester, leading to the formation of a reactive phosphonium (B103445) intermediate. This intermediate is then susceptible to attack by an alcohol, leading to the formation of the desired ester and regeneration of the phosphine catalyst.

While specific applications of phosphorus-based organocatalysts in the synthesis of this compound are not widely reported, the broad utility of these catalysts in ester formation suggests their potential as effective catalysts for this transformation.

Transition Metal Catalysis (e.g., Iridium-Catalysed Deuterium (B1214612) Labelling, Palladium Pincer Complexes)

Transition metal complexes are powerful catalysts for a wide range of organic reactions, offering unique reactivity and selectivity.

Iridium-Catalysed Deuterium Labelling: Iridium(I) N-heterocyclic carbene/phosphine complexes have been successfully employed for the ortho-directed deuterium labeling of aromatic esters, including n-propyl 4-methoxybenzoate (B1229959). nih.govstrath.ac.uk This process, known as hydrogen isotope exchange (HIE), is crucial for introducing deuterium into organic molecules for various applications, such as in mechanistic studies and as internal standards in mass spectrometry.

In a study utilizing an iridium N-heterocyclic carbene/phosphine catalyst, n-propyl 4-methoxybenzoate was subjected to deuterium labeling. The reaction conditions and the level of deuterium incorporation were investigated, demonstrating the feasibility of selectively introducing deuterium at the ortho position of the aromatic ring. nih.gov

Table 2: Iridium-Catalyzed Deuterium Labeling of n-Propyl 4-methoxybenzoate
CatalystSubstrateReactionKey ObservationReference
Iridium(I) N-heterocyclic carbene/phosphine complexn-Propyl 4-methoxybenzoateortho-Directed Deuterium LabelingDemonstrated the applicability of the catalyst for labeling larger O-alkyl ester substituents. nih.gov

Palladium Pincer Complexes: Palladium pincer complexes are a class of organometallic compounds that have shown exceptional catalytic activity in a variety of cross-coupling reactions. These complexes are characterized by a tridentate ligand that coordinates to the palladium center in a meridional fashion, providing high stability and catalytic efficiency.

While direct applications of palladium pincer complexes in the chemistry of this compound are not extensively documented, their proven efficacy in reactions such as Suzuki-Miyaura and Heck couplings suggests their potential for the functionalization of the aromatic ring of this compound. For instance, a bromo-substituted derivative of this compound could potentially undergo cross-coupling reactions with various organoboron or organotin reagents in the presence of a palladium pincer catalyst to introduce new carbon-carbon bonds.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This approach offers significant advantages, including ease of catalyst separation from the product mixture, catalyst reusability, and suitability for continuous flow processes.

Solid Acid Catalysts (e.g., Silica-Functionalized Propyl Sulfonic Acid, Modified Zirconia)

Solid acid catalysts are a prominent class of heterogeneous catalysts used in esterification reactions as environmentally benign alternatives to homogeneous mineral acids.

Silica-Functionalized Propyl Sulfonic Acid (SiO₂-Pr-SO₃H): This catalyst is prepared by chemically grafting propyl sulfonic acid groups onto the surface of silica (B1680970) gel. researchgate.net The resulting material possesses strong Brønsted acid sites and a high surface area, making it an efficient catalyst for a variety of acid-catalyzed reactions, including esterification. mdpi.com

The synthesis of esters using silica-functionalized propyl sulfonic acid has been shown to be effective under mild reaction conditions. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net The performance of these catalysts has been evaluated in the esterification of various fatty acids, demonstrating high conversion rates. rsc.org

Table 3: Performance of Silica-Functionalized Propyl Sulfonic Acid in Esterification
CatalystReactionKey FeaturesReference
Silica-Functionalized Propyl Sulfonic AcidEsterification of Fatty AcidsHigh catalytic activity, ease of recovery, and good reusability. researchgate.netrsc.org

Modified Zirconia: Zirconia (ZrO₂) is a versatile metal oxide that can be modified to create strong solid acid catalysts. Sulfated zirconia (SO₄²⁻/ZrO₂), in particular, exhibits superacidic properties and is a highly active catalyst for various organic transformations, including esterification. researchgate.net

The catalytic activity of modified zirconia in the synthesis of propyl esters has been investigated, showing that these materials can effectively promote the reaction under microwave irradiation, which can significantly reduce the reaction time. researchgate.net The acidity and catalytic performance of zirconia can be tuned by modifying it with different promoters, such as sulfate (B86663), molybdate, or tungstate (B81510) ions. These modified zirconia catalysts have demonstrated excellent activity in the synthesis of various organic compounds.

Solid Base Catalysts (e.g., Modified Zirconia)

While zirconia (ZrO₂) is often recognized for its acidic properties, particularly when sulfated, its surface can be engineered to exhibit basic characteristics suitable for catalyzing esterification reactions. Unmodified zirconia possesses both Lewis acidic sites (Zr⁴⁺ cations) and basic sites (O²⁻ anions), making it somewhat amphoteric. To be effective as a solid base catalyst for esterification, zirconia is typically modified with alkaline earth metal oxides.

One such modification involves creating MgO-ZrO₂ composite materials. In these heterostructures, the magnesium oxide component introduces strong basic sites, which are crucial for activating the alcohol reactant in the esterification mechanism. The synergistic effect between the two oxides can lead to enhanced thermal stability and a higher concentration of active basic sites compared to the individual components. For instance, ZrO₂–MgO catalysts, prepared by precipitation or impregnation methods, have been shown to be highly basic and effective in condensation reactions, a principle that extends to esterification. The mechanism on a basic site involves the deprotonation of the alcohol (propanol), making it a more potent nucleophile to attack the carbonyl carbon of p-methoxybenzoic acid.

The generation of basic sites on zirconia can also be achieved through high-temperature calcination, which can alter the surface properties of the material. However, the incorporation of a distinct basic oxide like MgO is a more direct and controllable method for designing a solid base catalyst for this purpose. While specific studies on the use of basic modified zirconia for the synthesis of this compound are not extensively detailed in the literature, the principles derived from related reactions, such as the synthesis of bis(indolyl)methanes, demonstrate the potential of these materials. researchgate.net

Table 1: Properties of Modified Zirconia Catalysts

CatalystPreparation MethodKey FeatureApplication Principle in Esterification
Unmodified ZrO₂Precipitation, CalcinationAmphoteric (Acidic and Basic sites)Limited activity due to weaker basicity.
MgO-ZrO₂Co-precipitationEnhanced surface basicity from MgO.Activation of alcohol via deprotonation on basic sites.

Nanoparticle-Mediated Catalysis and Interparticle Distance Effects

Nanoparticle catalysts offer significant advantages due to their high surface-area-to-volume ratio, which maximizes the number of available active sites. In the context of this compound synthesis, metal or metal oxide nanoparticles can serve as highly efficient catalytic centers. A critical factor governing the long-term performance and stability of these catalysts is the distance between individual nanoparticles on their support material.

Catalyst deactivation through sintering—where nanoparticles migrate and coalesce into larger, less active particles—is a major challenge, especially in high-temperature reactions. nih.gov Research has shown that maintaining an adequate interparticle distance is a powerful strategy to mitigate this process. acs.org Studies on platinum nanoparticles supported on carbon black have quantified a critical particle distance, typically around 23-30 nm, above which thermal sintering is significantly suppressed even at temperatures as high as 900 °C. nih.gov

Kinetic Studies of Catalytic Processes

Understanding the reaction kinetics is fundamental to optimizing the synthesis of this compound. Kinetic studies provide crucial data on reaction rates, the influence of process variables, and the underlying reaction mechanism, which are essential for reactor design and process scale-up.

The esterification of carboxylic acids with alcohols is a reversible reaction, and its kinetics are often described by pseudo-homogeneous models when using solid catalysts. For similar esterification reactions, kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) are frequently employed to describe the interaction between reactants and the catalyst surface.

Kinetic data from analogous systems offer valuable insights. For example, the lipase-catalyzed synthesis of the structurally similar propyl benzoate (B1203000) was found to follow a ternary complex model with an activation energy of 16.2 kcal/mol (approximately 67.8 kJ/mol). nih.gov In another study involving the esterification of propanoic acid with 1-propanol over a heterogeneous fiber catalyst, the activation energy was determined to be 49.9 kJ/mol. researchgate.net For the esterification of benzoic acid with methanol (B129727) using a functionalized silica gel catalyst, activation energies were found to be in the range of 44.9 to 65.9 kJ/mol, depending on the specific catalyst preparation. researchgate.nettandfonline.com A study on benzoic acid esterification with 1-butyl alcohol reported an activation energy of 58.40 kJ/mol for the forward reaction. dnu.dp.ua These values, while from different systems, provide a typical range for the energy barrier of esterification reactions.

Table 2: Activation Energies for Analogous Esterification Reactions

ReactionCatalystActivation Energy (Ea)Reference
Propyl Benzoate SynthesisImmobilized Lipase (B570770)16.2 kcal/mol (67.8 kJ/mol) nih.gov
Propanoic Acid + 1-PropanolHeterogeneous Fiber Catalyst49.9 kJ/mol researchgate.net
Benzoic Acid + MethanolFunctionalized Silica Gel (S3)44.9 kJ/mol researchgate.net
Benzoic Acid + 1-Butyl Alcoholp-Toluenesulfonic Acid58.40 kJ/mol dnu.dp.ua

Catalyst Design and Optimization for Enhanced Reactivity and Selectivity

The rational design and optimization of catalysts are paramount for improving the efficiency and selectivity of this compound synthesis. Catalyst design focuses on creating materials with specific properties, while optimization involves adjusting reaction conditions to maximize performance.

For zirconia-based catalysts, a key design strategy is the modification of their acidic or basic properties. While sulfation is a well-established method to create superacidic sites that enhance reactivity, these catalysts can suffer from deactivation due to sulfate leaching. researchgate.net A more robust design involves doping zirconia with other metal oxides, such as tungstated zirconia (WOₓ/ZrO₂), which provides stable acidic sites and can be regenerated by recalcination in air. researchgate.net The optimization of these catalysts often involves tuning the loading of the dopant; for instance, studies on sulfated zirconia for propanoic acid esterification showed a volcano-type relationship between sulfur loading and catalytic activity, with an optimal loading yielding the highest turnover frequency. mdpi.com

In nanoparticle-mediated catalysis, design strategies focus on controlling the size, shape, and composition of the nanoparticles, as these factors directly influence their electronic properties and catalytic activity. researchgate.net For example, the development of bimetallic RhRu oxide nanoclusters has shown exceptional activity in the synthesis of aryl esters using environmentally benign molecular oxygen as the oxidant. eurekalert.org Optimization of nanoparticle systems also involves the choice of support material, which can influence nanoparticle dispersion and stability.

Process optimization further refines catalyst performance by adjusting parameters such as temperature, reactant molar ratio, and catalyst concentration. Factorial design experiments are a powerful tool for systematically studying these variables. For example, in the enzymatic synthesis of aroma esters, optimizing factors like acid excess, temperature, and reaction time led to significantly improved product yields. rsc.org For solid acid catalysts, increasing catalyst loading generally increases the reaction rate up to a certain point, beyond which mass transfer limitations may occur. frontiersin.org Similarly, increasing the reaction temperature typically accelerates the reaction, though it can negatively impact the equilibrium conversion for exothermic reactions. acs.org

Advanced Spectroscopic Characterization and Analysis of Propyl P Methoxybenzoate

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy:

The IR spectrum of Propyl p-methoxybenzoate is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The vapor phase IR spectrum is available in public databases, and the characteristic absorption bands can be assigned based on established correlation tables for aromatic esters. nih.gov

Key functional group vibrations for this compound include:

C=O Stretching: A strong absorption band is expected in the region of 1730-1715 cm⁻¹ due to the stretching vibration of the carbonyl group in the ester functionality. spectroscopyonline.com This peak is a hallmark of the ester group and is typically the most intense in the spectrum. spectroscopyonline.com

C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group (Ar-CO-O) is expected to appear in the 1310-1250 cm⁻¹ region, while the O-C-C stretch of the propyl group will likely be observed between 1130 and 1100 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl group are expected in the 2975-2860 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are expected in the 900-690 cm⁻¹ region, and their positions can provide information about the substitution pattern of the benzene ring.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch2975 - 2860Medium
C=O Stretch (Ester)1730 - 1715Strong
Aromatic C=C Stretch1600 - 1450Medium
C-O Stretch (Ar-CO-O)1310 - 1250Strong
O-C-C Stretch (Propyl)1130 - 1100Medium
Aromatic C-H Out-of-Plane Bend900 - 690Medium

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C double bonds, which often give rise to strong Raman signals. The technique is also well-suited for the analysis of samples in aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, distinct signals are expected for the aromatic protons, the protons of the propyl group, and the protons of the methoxy (B1213986) group.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (ortho to -COOR)~7.9 - 8.1Doublet2H
Aromatic Protons (ortho to -OCH₃)~6.8 - 7.0Doublet2H
-O-CH₂- (Propyl)~4.2 - 4.3Triplet2H
-CH₂- (Propyl)~1.7 - 1.8Sextet2H
-CH₃ (Methoxy)~3.8 - 3.9Singlet3H
-CH₃ (Propyl)~0.9 - 1.1Triplet3H

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~166 - 168
Aromatic C (quaternary, attached to -OCH₃)~163 - 165
Aromatic C-H (ortho to -COOR)~131 - 133
Aromatic C (quaternary, attached to -COOR)~122 - 124
Aromatic C-H (ortho to -OCH₃)~113 - 115
-O-CH₂- (Propyl)~66 - 68
-O-CH₃ (Methoxy)~55 - 57
-CH₂- (Propyl)~22 - 24
-CH₃ (Propyl)~10 - 12

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov The mass spectrum of a compound provides information about its molecular weight and can reveal details about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (194.23 g/mol ). nih.govscent.vn

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways for aromatic esters. Common fragmentation patterns include:

Loss of the propoxy group (-OCH₂CH₂CH₃): This would lead to the formation of the p-methoxybenzoyl cation, which is often the base peak in the spectrum.

Loss of the propyl group (-CH₂CH₂CH₃): This would result in an ion corresponding to the p-methoxybenzoic acid radical cation.

McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral propene molecule.

Fragmentation of the aromatic ring: Further fragmentation of the benzoyl cation can occur, leading to smaller charged fragments.

The NIST Mass Spectrometry Data Center reports the top peaks in the GC-MS of this compound at m/z 135 and 152. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted propyl benzoate (B1203000). The specific wavelengths of maximum absorbance (λ_max) can be used for quantitative analysis.

Integration of Spectroscopic Data with Chemometric Approaches

The large datasets generated by modern spectroscopic instruments can be effectively analyzed using chemometric methods. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to the spectroscopic data of this compound for various purposes. For instance, chemometrics can be used for:

Quantitative analysis: To determine the concentration of this compound in complex mixtures by correlating spectral data with concentration. researchgate.net

Classification: To differentiate between samples of this compound from different sources or production batches based on subtle variations in their spectra.

Process monitoring: To monitor the synthesis or purification of this compound in real-time by analyzing spectroscopic data from online sensors.

The application of chemometrics to the UV-Vis spectra of benzoate derivatives has been successfully demonstrated for the simultaneous determination of multiple components in beverage products. researchgate.net

Advanced Applications of Spectroscopic Techniques in Chemical Research

The spectroscopic techniques discussed above have advanced applications that extend beyond routine characterization. For this compound, these could include:

Reaction kinetics and mechanisms: Time-resolved FTIR or NMR spectroscopy can be used to monitor the progress of reactions involving this compound, providing insights into reaction rates and mechanisms.

Intermolecular interactions: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of different parts of the molecule and its interactions with other molecules.

Materials science: Spectroscopic methods are crucial for characterizing polymers or other materials where this compound may be used as a monomer or additive. For example, polarized Raman spectroscopy can be used to study the molecular orientation in polymeric materials.

Environmental analysis: Sensitive spectroscopic techniques, often coupled with chromatographic separation, can be used to detect and quantify trace amounts of this compound in environmental samples. sustainability-directory.com

Theoretical and Computational Chemistry of Propyl P Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP, G3 Methodologies)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like propyl p-methoxybenzoate. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and high-accuracy composite methods like the Gaussian-n (G3) theories, are employed to predict molecular structure, energies, and other electronic properties. These ab initio and DFT methods solve approximations of the Schrödinger equation, providing a detailed picture of the molecule's quantum state.

For instance, studies on the closely related methyl p-methoxybenzoate have utilized both B3LYP and G3 methodologies to calculate thermodynamic properties. semanticscholar.org These methods involve optimizing the molecular geometry to find the lowest energy conformation and then performing calculations to determine various electronic and energetic properties. The choice of method and basis set (e.g., 6-311G(d,p)) is crucial for balancing computational cost with accuracy. nih.gov

Electronic structure analysis reveals how electrons are distributed within the this compound molecule, which is key to understanding its reactivity and spectroscopic properties. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are another critical tool. An MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas indicating electron-deficient regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to show negative potential, while the hydrogen atoms of the propyl chain and the aromatic ring would exhibit positive potential. rsc.orgresearchgate.net

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For the synthesis of this compound, typically achieved via Fischer esterification of p-methoxybenzoic acid and propanol (B110389), quantum chemical calculations can elucidate the entire reaction pathway. This process involves identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them.

The Fischer esterification mechanism involves several key steps:

Protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst (e.g., sulfuric acid). uomustansiriyah.edu.iqtcu.edu

Nucleophilic attack by the alcohol (propanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iq

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. uomustansiriyah.edu.iquwlax.edu

Computational models can calculate the energy of each species along this pathway, allowing for the determination of activation energies (the energy barrier of the transition state) for each step. dnu.dp.ua The step with the highest activation energy is the rate-determining step of the reaction. Similar computational approaches can be applied to study hydrolysis reactions, which are the reverse of esterification. nih.gov

Table 1: Conceptual Steps in the Fischer Esterification of p-Methoxybenzoic Acid

StepDescriptionKey SpeciesComputational Focus
1Carbonyl Protonationp-Methoxybenzoic acid, H₃O⁺Geometry of protonated acid
2Nucleophilic AttackProtonated acid, PropanolTetrahedral Intermediate
3Proton TransferIntramolecular proton shiftTransition state for transfer
4Water EliminationLoss of H₂OFormation of protonated ester
5DeprotonationProtonated ester, H₂OFinal product: this compound

This table outlines the conceptual stages of the reaction pathway that can be modeled computationally.

While this compound itself is not chiral, computational methods are frequently used to predict and understand stereoselectivity in reactions involving similar esters, particularly in biocatalysis. Enzymes like lipases are often used for the hydrolysis or synthesis of esters and can exhibit high enantioselectivity. researchgate.net

Computational modeling can explain the basis of this selectivity. The process typically involves:

Molecular Docking: The ester substrate is computationally "docked" into the active site of the enzyme (e.g., a lipase (B570770) from Pseudomonas cepacia or Candida antarctica). This simulation identifies the most stable binding poses for each enantiomer of a chiral substrate. nih.govnih.gov

Transition State Modeling: For the preferred binding poses, a model of the tetrahedral intermediate, which represents the transition state of the hydrolysis reaction, is constructed. nih.govnih.gov

Energy Calculation: The stability of the transition state for each enantiomer is calculated. The enantiomer that forms the more stable, lower-energy transition state is the one that reacts faster, thus explaining the enzyme's stereopreference. nih.gov

These computational studies help rationalize why an enzyme preferentially acts on one stereoisomer over another, providing insights that are crucial for designing biocatalytic processes. rsc.orgsemanticscholar.org

Molecular Dynamics Simulations for Ester Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. Unlike quantum calculations that focus on the electronic structure of a single or few molecules, MD uses classical mechanics to simulate the behavior of larger systems, such as an ester dissolved in a solvent or interacting with a polymer or biological membrane. researchgate.net

For a system containing this compound, an MD simulation would involve:

Defining a "force field," which is a set of parameters that describe the potential energy of the system based on the positions of its atoms.

Placing the molecules in a simulation box with defined conditions (temperature, pressure).

Solving Newton's equations of motion for every atom, which predicts how the molecules will move and interact over a specific period.

MD simulations can be used to study various properties of ester systems, such as solvation, diffusion, and conformational changes. researchgate.net For example, simulations could model how this compound molecules aggregate in an aqueous solution or how they partition between different phases. uj.ac.za This technique is particularly valuable for understanding the dynamic interactions that govern the macroscopic properties of the system. nih.gov

Thermodynamic Property Estimation from Computational Models (e.g., Enthalpies of Formation)

Computational chemistry provides a reliable means of estimating key thermodynamic properties, such as the standard enthalpy of formation (ΔHf°). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, like the G3 composite method, are particularly effective for this purpose.

For the related compound, methyl p-methoxybenzoate, a combined experimental and computational study determined its gas-phase standard molar enthalpy of formation. The computationally derived values showed excellent agreement with those obtained through combustion calorimetry. semanticscholar.org This demonstrates the predictive power of modern computational thermochemistry.

Table 2: Experimental and Calculated Enthalpies of Formation for Methyl p-methoxybenzoate

MethodStandard Molar Enthalpy of Formation (gas phase, 298.15 K) in kJ·mol⁻¹
Experimental-384.4 ± 3.4
G3(MP2)-385.1
G3-383.1
B3LYP-390.6

Source: Adapted from research on methyl p-methoxybenzoate. semanticscholar.org The data illustrates the close agreement between high-level computational models (G3) and experimental results.

For this compound, a similar computational approach could be used to predict its enthalpy of formation. It is expected that the enthalpy of formation would be more negative than that of the methyl or ethyl esters due to the contribution of the additional CH₂ group in the propyl chain.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of its predictions against experimental data. The strong correlation between theoretical and experimental results builds confidence in the models and allows them to be used for predicting the properties of unknown or difficult-to-synthesize compounds.

As shown in the case of methyl p-methoxybenzoate's enthalpy of formation, the values calculated using the G3(MP2) and G3 methods deviated from the experimental value by only 0.2% and 0.3%, respectively. semanticscholar.org This high level of accuracy underscores the reliability of these computational techniques. Similarly, theoretical vibrational frequencies calculated using DFT methods can be correlated with experimental IR and Raman spectra, allowing for the precise assignment of spectral bands to specific molecular vibrations. researchgate.net When theoretical predictions align well with experimental observations, the computational models can be confidently used to explore molecular properties that are not easily accessible through experimentation.

Biochemical Pathways and Enzymatic Synthesis of Methoxybenzoate Esters

Biosynthesis of Related Methoxybenzoate Esters in Natural Systems (e.g., Methyl p-methoxybenzoate in Plants)

The biosynthesis of volatile benzenoids, including methoxybenzoate esters, is crucial for plant fragrance and interactions with the environment. researchgate.net A key example is the formation of methyl p-methoxybenzoate in the flowers of the loquat (Eriobotrya japonica). researchgate.net The proposed pathway begins with the core phenylpropanoid pathway, leading to the formation of benzoic acid. Subsequent modifications, including methylation, result in the final scented ester.

In this pathway, p-methoxybenzoic acid serves as the immediate precursor. An enzyme then catalyzes the transfer of a methyl group from a donor molecule to the carboxyl group of p-methoxybenzoic acid, yielding methyl p-methoxybenzoate. researchgate.net This final step is critical for producing the volatile ester that contributes to the flower's characteristic fragrance. researchgate.net The enzymes responsible for this reaction belong to the SABATH family of methyltransferases. frontiersin.org

The production of these esters is often specific to certain tissues, such as the petals of flowers, and is tightly regulated during floral development. frontiersin.orgnih.gov For instance, in snapdragon (Antirrhinum majus), the enzyme responsible for methyl benzoate (B1203000) synthesis is predominantly found in the epidermal cells of the petal lobes, which is the site of scent emission. nih.gov

Enzymatic Mechanisms Involved in Ester Formation (e.g., Carboxyl Methyltransferases, O-Methyltransferases)

The formation of methoxybenzoate esters is catalyzed by specific classes of enzymes, primarily O-methyltransferases (OMTs) and carboxyl methyltransferases (CMTs). These enzymes facilitate the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to an acceptor molecule. scielo.br

O-Methyltransferases (OMTs): OMTs are a large and diverse family of enzymes in plants that methylate the oxygen atom of various secondary metabolites, including phenylpropanoids and flavonoids. cdnsciencepub.comconcordia.canih.gov They play significant roles in processes like lignin (B12514952) biosynthesis, pigmentation, and the production of aroma compounds. scielo.brnih.gov In the context of methoxybenzoate esters, an OMT could potentially methylate a hydroxyl group on the benzene (B151609) ring of a benzoic acid precursor. However, the final esterification step is typically handled by a different class of enzymes.

Carboxyl Methyltransferases (CMTs): This class of enzymes is directly responsible for the formation of the ester bond in compounds like methyl benzoate. They catalyze the transfer of the methyl group from SAM to the carboxyl group of an acid, such as benzoic acid or p-methoxybenzoic acid. researchgate.netnih.gov An example is S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which produces the volatile ester methyl benzoate in snapdragon flowers. nih.govnih.gov Similarly, p-methoxybenzoic acid carboxyl methyltransferase (MBMT) has been identified in loquat flowers, where it specifically catalyzes the formation of methyl p-methoxybenzoate from p-methoxybenzoic acid. researchgate.net

The general mechanism involves the binding of both SAM and the carboxylic acid substrate to the enzyme's active site. The enzyme then facilitates the nucleophilic attack of the carboxylate oxygen on the methyl group of SAM, resulting in the formation of the methyl ester and S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.gov

Table 1: Key Enzyme Families in Methoxybenzoate Ester Synthesis

Enzyme Family Abbreviation Function Substrate Example Product Example
O-Methyltransferases OMT Methylates hydroxyl groups Caffeoyl-CoA Feruloyl-CoA
Carboxyl Methyltransferases CMT Methylates carboxyl groups Benzoic Acid Methyl Benzoate
SABATH Family - A family of methyltransferases including many CMTs p-Methoxybenzoic Acid Methyl p-methoxybenzoate

Characterization of Enzymes Catalyzing Benzoate Ester Synthesis

Several enzymes responsible for the synthesis of benzoate esters have been isolated and characterized, providing detailed insights into their function and specificity.

S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT): This enzyme, purified from snapdragon flowers, is responsible for producing methyl benzoate, a major component of the floral scent. nih.gov Characterization studies have revealed that BAMT is a homodimer with a native molecular mass of approximately 100 kDa. nih.gov The enzyme exhibits high specificity for benzoic acid and has a pH optimum of 7.5. nih.gov Kinetic analyses determined the K_m values for its substrates, SAM and benzoic acid, to be 28 µM and 1.1 mM, respectively. nih.gov Its activity is stimulated by certain monovalent cations like K⁺ and NH₄⁺ but is strongly inhibited by Fe²⁺ and Cu²⁺. nih.gov

p-Methoxybenzoic acid carboxyl methyltransferase (MBMT): Identified in loquat flowers, this enzyme is responsible for the synthesis of methyl p-methoxybenzoate. researchgate.net While sharing similarities with other methyltransferases like jasmonic acid carboxyl methyltransferases, MBMT shows high catalytic efficiency in converting p-methoxybenzoic acid into its corresponding methyl ester. researchgate.net This specificity is crucial for the production of the unique fragrance of loquat flowers.

BAHD Acyltransferases: In addition to methyltransferases, the BAHD family of acyltransferases has also been implicated in benzoate ester synthesis. Recently, a BAHD acyltransferase from Lilium 'Siberia' (LoAAT1) was found to catalyze the formation of both ethyl benzoate and methyl benzoate. frontiersin.org This discovery presents a novel mechanism for benzoate ester biosynthesis, where an acyl-CoA dependent enzyme can contribute to the formation of methyl esters, a role typically assigned to SABATH family methyltransferases. frontiersin.org

Table 2: Properties of Characterized Benzoate Ester Synthesizing Enzymes

Enzyme Name Abbreviation Source Organism Substrate(s) Product K_m Value (Benzoic Acid) K_m Value (SAM) pH Optimum
S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase BAMT Antirrhinum majus (Snapdragon) Benzoic Acid, SAM Methyl Benzoate 1.1 mM 28 µM 7.5
p-Methoxybenzoic acid carboxyl methyltransferase MBMT Eriobotrya japonica (Loquat) p-Methoxybenzoic Acid, SAM Methyl p-methoxybenzoate Not Reported Not Reported Not Reported
Lily Alcohol Acyltransferase 1 LoAAT1 Lilium 'Siberia' Benzoyl-CoA, Ethanol (B145695)/Methanol (B129727) Ethyl Benzoate, Methyl Benzoate Not Applicable Not Applicable Not Reported

Future Research Directions and Perspectives in Propyl P Methoxybenzoate Chemistry

Development of Novel and Sustainable Catalytic Systems for Esterification

The synthesis of propyl p-methoxybenzoate, primarily through the esterification of p-anisic acid with propanol (B110389), is a key area for innovation, with a strong focus on green chemistry principles. Future research will likely concentrate on developing catalysts that are not only highly efficient but also environmentally benign and reusable.

Key Research Thrusts:

Heterogeneous Catalysts: A significant shift from traditional homogeneous acid catalysts (like sulfuric acid) towards solid acid catalysts is anticipated. These materials offer easier separation from the reaction mixture, leading to reduced waste and catalyst reusability. Research is exploring materials such as:

Mixed Metal Oxides: Crystalline mixed oxides, for instance, ZrO₂/Al₂O₃, are being investigated for their potential in catalyzing esterification reactions, offering a stable and effective alternative for processes like biodiesel production which can be adapted for specialty esters. nih.gov

Functionalized Supports: Developing catalysts where active acidic sites are anchored onto inert supports like silica (B1680970), alumina, or polymers.

Biomass-Derived Catalysts: The use of sulfonated carbon catalysts derived from biomass represents a highly sustainable approach. researchgate.net These catalysts are created from renewable resources and can be tailored for high catalytic activity in esterification.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a growing field. Lipase-catalyzed reactions offer high selectivity under mild conditions, reducing energy consumption and byproduct formation. Future work will focus on enzyme immobilization to improve stability and reusability, as well as enzyme engineering to enhance activity and substrate specificity for molecules like p-anisic acid.

Advanced Homogeneous Catalysis: While heterogeneous systems are preferred for sustainability, innovations in homogeneous catalysis continue. This includes the development of polyoxometalates, which can act as highly efficient and recyclable catalysts for esterification, bridging the gap between homogeneous and heterogeneous systems. researchgate.net

The table below summarizes potential catalytic systems for future development.

Catalyst TypeExamplesKey AdvantagesResearch Focus
Heterogeneous ZrO₂/Al₂O₃, Sulfonated CarbonsReusability, Reduced Waste, High StabilitySynthesis of novel materials, Improving catalytic activity
Biocatalysts Immobilized LipasesHigh Selectivity, Mild Reaction ConditionsEnzyme immobilization techniques, Genetic engineering
Advanced Homogeneous Polyoxometalates (POMs)High Activity, Potential for RecyclabilityDesign of water-tolerant and reusable POMs

Exploration of Advanced Mechanistic Insights into Ester Reactivity

A deeper understanding of the reaction mechanisms governing the formation and cleavage of this compound is essential for optimizing synthetic routes and controlling its reactivity. The p-methoxybenzyl (PMB) group, structurally related to the p-methoxybenzoyl group in the target ester, is often used as a protecting group in organic synthesis, and studies on its cleavage provide valuable insights. nih.gov

Future mechanistic studies will likely involve:

Kinetics and Isotope Labeling: Detailed kinetic analysis of both the esterification and hydrolysis reactions under various catalytic systems can elucidate rate-determining steps and the influence of reaction parameters. Isotope labeling studies (e.g., using ¹⁸O) can precisely track the movement of atoms and confirm pathways, such as whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage.

Intermediate Trapping and Characterization: The identification of transient and labile intermediate species is crucial for confirming reaction pathways. spectroscopyonline.com Techniques like low-temperature spectroscopy or rapid-injection NMR could be employed to observe these short-lived species.

Solvent and Substituent Effects: Systematic studies on how solvent polarity and electronic effects of substituents on the aromatic ring influence reaction rates and equilibria. This knowledge is critical for fine-tuning reaction conditions for maximum yield and selectivity. For instance, the reactivity of PMB esters is known to be sensitive to the acidic conditions used for their cleavage. nih.gov

Computational Design and Prediction of this compound Transformations

Computational chemistry and molecular modeling are becoming indispensable tools for predicting chemical behavior and designing new chemical processes. For this compound, these methods can accelerate research by providing insights that are difficult to obtain through experimentation alone.

Future computational efforts will likely focus on:

Reaction Pathway Modeling: Using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces for the esterification reaction with different catalysts. This allows for the calculation of activation energies and the identification of the most likely reaction pathways and transition state structures.

Catalyst Design: Computational screening of potential heterogeneous or homogeneous catalysts. By modeling the interaction between the reactants (p-anisic acid and propanol) and the catalyst surface or active site, researchers can predict catalytic activity and selectivity, guiding the synthesis of more effective catalysts.

Predicting Spectroscopic Properties: Computational approaches are used to predict spectral properties (e.g., NMR, IR) of reactants, products, and intermediates. dntb.gov.ua This aids in the interpretation of experimental spectroscopic data gathered during reaction monitoring.

The following table outlines the application of computational methods in this research area.

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) Mechanistic StudiesDetermine transition state geometries and activation energies.
Molecular Dynamics (MD) Solvent EffectsSimulate the behavior of reactants and catalysts in different solvents.
Virtual Screening Catalyst DevelopmentPredict the efficacy of new catalyst structures before synthesis.

Innovative Spectroscopic Techniques for In-Situ Monitoring of Reactions

Process Analytical Technology (PAT), utilizing in-situ (in the reaction vessel) monitoring, is revolutionizing chemical process development by providing real-time data on reaction progress. spectroscopyonline.com This allows for precise control, optimization, and a deeper understanding of reaction kinetics without the need for offline sampling.

For the synthesis of this compound, future research will increasingly employ a range of in-situ spectroscopic techniques:

Mid-Infrared (MIR) Spectroscopy: Attenuated Total Reflectance (ATR) MIR probes are particularly powerful for monitoring esterification. researchgate.netunal.edu.co The progress of the reaction can be followed by observing the decrease in the C=O stretch of the carboxylic acid and the C-O stretch of the alcohol, alongside the increase in the characteristic C=O and C-O bands of the ester product. unal.edu.coacs.org

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is insensitive to water, making it highly suitable for monitoring reactions in aqueous or wet media. It can provide detailed structural information about reactants, products, and catalytic species in real-time.

Near-Infrared (NIR) and UV-Visible Spectroscopy: While providing less structural detail than MIR or Raman, NIR and UV-Vis spectroscopy can be cost-effective methods for monitoring changes in the concentration of key components, especially when combined with chemometric models for data analysis. mdpi.com

Fluorescence Spectroscopy: This technique offers high sensitivity for detecting certain molecules at low concentrations and is a non-invasive, cost-effective option for in-situ monitoring. mdpi.com Its applicability would depend on the fluorescent properties of the species involved in the this compound synthesis.

The integration of these techniques with chemometric analysis allows for the quantitative tracking of multiple components simultaneously, leading to the development of robust and highly optimized manufacturing processes. spectroscopyonline.com

Q & A

Q. What are the key considerations for synthesizing Propyl p-methoxybenzoate with high purity?

Methodological Answer: Synthesis involves esterification of p-methoxybenzoic acid with propanol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents. Critical factors include:

  • Reaction conditions : Temperature control (80–100°C) to avoid side reactions like transesterification.
  • Solvent selection : Use anhydrous toluene or dichloromethane to minimize hydrolysis.
  • Purification : Recrystallization from ethanol-water mixtures or column chromatography to remove unreacted acid/alcohol. Validate purity via melting point analysis and HPLC (≥99% purity) .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR : Confirm ester formation via 1^1H NMR (δ 4.1–4.3 ppm for propyl-OCH2_2, δ 3.8 ppm for methoxy group) and 13^{13}C NMR (ester carbonyl at ~168 ppm).
  • FT-IR : Ester C=O stretch at ~1720 cm1^{-1}, methoxy C-O at ~1250 cm1^{-1}.
  • Mass spectrometry : Molecular ion peak [M+H]+^+ at m/z 194.1. Cross-reference with certified reference materials for validation .

Q. What analytical methods are reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column with methanol-water (70:30) mobile phase; detection at 254 nm. Calibrate with standards prepared in the same matrix to account for interference.
  • GC-MS : Derivatize if necessary (e.g., silylation) to improve volatility. Monitor for degradation products like p-methoxybenzoic acid.
  • Validation : Ensure linearity (R2^2 > 0.995), recovery (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound given limited existing data?

Methodological Answer:

  • Acute exposure : Follow AEGL frameworks (e.g., Tier 1 in vivo assays in rodents for LC50_{50} determination). Note that data gaps for related esters (e.g., propyl chloroformate) necessitate cautious extrapolation .
  • Chronic effects : Use OECD TG 453 (combined chronic toxicity/carcinogenicity) with doses spanning NOAEL/LOAEL. Include biomarkers like liver enzyme activity and histopathology.
  • Alternatives : Consider QSAR models or read-across data from structurally similar parabens (e.g., methyl/ethyl p-methoxybenzoate) .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under varying pH and temperature?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40–60°C. Monitor hydrolysis via HPLC.
  • Kinetic modeling : Calculate activation energy (Ea_a) using Arrhenius plots to predict shelf-life.
  • Cross-validation : Compare results across labs using standardized protocols (e.g., USP <711>) to isolate methodological variability .

Q. How can researchers address discrepancies in bioaccumulation data across environmental studies?

Methodological Answer:

  • Systematic reviews : Apply PRISMA guidelines to aggregate data from diverse models (e.g., Daphnia magna vs. fish species).
  • Model refinement : Use partition coefficients (log P ~2.5) to adjust bioconcentration factors (BCFs) for lipid content and trophic levels.
  • Meta-analysis : Statistically reconcile outliers by controlling for variables like sediment organic carbon or microbial degradation rates .

Tables for Key Data

Property Value/Method Reference
Melting Point86–88°C
log P (Octanol-Water)2.45 (Predicted)
HPLC Retention Time8.2 min (C18, MeOH:H2_2O 70:30)
Acute Toxicity (LD50_{50})Not established; use read-across

Notes for Rigorous Research Design

  • Apply PICO framework for hypothesis-driven studies (e.g., "In rodent models [Population], how does chronic exposure [Intervention] compare to controls [Comparison] in hepatotoxicity [Outcome]?").
  • Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for grant proposals .
  • Cross-validate analytical results with certified reference materials to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.